

# Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of **carotegrast** methyl in patients with moderately active ulcerative colitis (UC) who have had an inadequate response or intolerance to mesalazine (also known as 5-aminosalicylic acid or 5-ASA).

### Introduction

Carotegrast methyl (trade name Carogra®) is an orally administered small-molecule α4-integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine, carotegrast methyl specifically inhibits the migration of inflammatory cells into the gut mucosa. This document outlines the mechanisms of action of both drugs, summarizes the key clinical trial data for carotegrast methyl in the context of mesalazine failure, and provides a detailed protocol for a pivotal Phase 3 study.

### **Mechanisms of Action**

### **Carotegrast Methyl: α4-Integrin Antagonist**

Carotegrast methyl is a prodrug that is converted in the liver to its active form, carotegrast.[1] The active metabolite exerts its anti-inflammatory effect by antagonizing  $\alpha$ 4-integrin.[2][3] This



antagonism blocks the interaction of  $\alpha 4\beta 1$  integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and, more importantly for UC, the interaction of  $\alpha 4\beta 7$  integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][4] MAdCAM-1 is primarily expressed on the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction, **carotegrast** methyl selectively inhibits the trafficking and infiltration of lymphocytes into the inflamed intestinal tissue, thereby reducing mucosal inflammation.[4][5]



Click to download full resolution via product page

Mechanism of Action for Carotegrast Methyl.

### **Mesalazine: Broad Anti-Inflammatory Agent**

The exact mechanism of mesalazine is not fully understood but is known to be multifactorial, acting topically on the colonic mucosa.[6][7] Its primary anti-inflammatory effects are attributed to:

- Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.[7][8][9]
- Modulation of Transcription Factors: It can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6] Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes.[6][9]



 Antioxidant Properties: Mesalazine can act as a scavenger of free radicals, which may contribute to reducing tissue damage in the inflamed gut.



Click to download full resolution via product page

Multi-faceted Mechanism of Action for Mesalazine.

### **Data Presentation: Clinical Trial Results**

The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of **carotegrast** methyl (AJM300) and representative data from studies on high-dose mesalazine for moderately active UC.

# Table 1: Efficacy of Carotegrast Methyl in Mesalazine-Refractory UC (Phase 3 Study - NCT03531892)[2][5][10] [11][12][13]



| Endpoint (at<br>Week 8)                | Carotegrast<br>Methyl (960<br>mg TID)<br>(n=102) | Placebo<br>(n=101) | Odds Ratio<br>(95% CI) | p-value |
|----------------------------------------|--------------------------------------------------|--------------------|------------------------|---------|
| Primary Endpoint                       |                                                  |                    |                        |         |
| Clinical<br>Response <sup>1</sup>      | 45%                                              | 21%                | 3.30 (1.73–6.29)       | 0.00028 |
| Secondary<br>Endpoints                 |                                                  |                    |                        |         |
| Symptomatic<br>Remission <sup>2</sup>  | 31%                                              | 15%                | 2.59 (1.23–5.47)       | 0.010   |
| Endoscopic<br>Improvement <sup>3</sup> | 55%                                              | 27%                | 3.42 (1.82–6.43)       | 0.0001  |
| Endoscopic<br>Remission <sup>4</sup>   | 29%                                              | 13%                | 2.76 (1.24–6.13)       | 0.010   |
| Mucosal<br>Healing⁵                    | 38%                                              | 19%                | 2.66 (1.33–5.32)       | 0.004   |

¹Reduction in Mayo Clinic score of ≥30% and ≥3 points, with a decrease in rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1.  $^4$ Mayo endoscopic subscore of 0.  $^5$ Defined as a Mayo endoscopic subscore of 0 or 1.

# Table 2: Representative Efficacy of High-Dose Mesalazine in Moderately Active UC



| Study /<br>Formulation                    | Dose                   | Endpoint<br>(Time)                                 | Remission<br>Rate | Comparator           |
|-------------------------------------------|------------------------|----------------------------------------------------|-------------------|----------------------|
| Kamm et al. /<br>MMX<br>Mesalazine[4]     | 4.8 g/day              | Combined Clinical & Endoscopic Remission (8 weeks) | 36.0%             | Placebo (22.8%)      |
| ASCEND II / Eudragit-S- coated[4]         | 4.8 g/day              | Treatment<br>Success (6<br>weeks)                  | 71.8%             | 2.4 g/day<br>(59.2%) |
| Meucci et al. / Oral + Topical[8] [10]    | 4g oral + 2g<br>rectal | Clinical<br>Remission (6<br>weeks)                 | 75%               | N/A                  |
| Flourié et al. /<br>Prolonged-<br>release | 4 g/day (OD)           | Clinical &<br>Endoscopic<br>Remission (8<br>weeks) | 52.1%             | 2g BD (41.8%)        |

Note: Direct comparison between trials is not possible due to differences in study design, patient populations, and endpoint definitions.

## **Experimental Protocols**

# Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Carotegrast Methyl (AJM300)

This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12] [13][14]

1. Objective: To evaluate the efficacy and safety of **carotegrast** methyl as induction therapy for patients with moderately active ulcerative colitis who have an inadequate response or intolerance to mesalazine.



### 2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Conducted at 82 hospitals and clinics in Japan.
- Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.
- 3. Patient Population:
- Inclusion Criteria:
  - Age 18-75 years.
  - Diagnosed with ulcerative colitis.
  - Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).
  - Mayo endoscopic subscore of ≥2.
  - Mayo rectal bleeding subscore of ≥1.
  - Documented inadequate response or intolerance to oral mesalazine (≥2.4 g/day ).
- Exclusion Criteria:
  - Severe or fulminant colitis.
  - Use of corticosteroids, immunomodulators, or biologic agents within a specified washout period.
  - History of major surgery of the colon.
  - Clinically significant infection.
- 4. Randomization and Blinding:
- 203 eligible patients were randomly assigned in a 1:1 ratio to receive either carotegrast methyl or placebo.



- Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of corticosteroids.
- Patients, investigators, site staff, and sponsor personnel were masked to the treatment assignment.
- 5. Investigational Product and Dosing:
- Treatment Group: Carotegrast methyl 960 mg.
- · Control Group: Matching placebo.
- Administration: Administered orally, three times per day, for 8 weeks.
- 6. Efficacy Assessments:
- Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo
   Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease
   in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of
   0 or 1.
- Secondary Endpoints (at Week 8):
  - Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).
  - Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).
  - Endoscopic remission (Mayo endoscopic subscore of 0).
  - Changes in partial Mayo score and individual subscores.
- 7. Safety Assessments:
- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).



### 8. Statistical Analysis:

- The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.
- The proportion of patients meeting the primary endpoint was compared between the carotegrast methyl and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.





Click to download full resolution via product page

Workflow of the **Carotegrast** Methyl Phase 3 Trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients...: Falk Foundation [falkfoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 4. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Clinical and Endoscopic Efficacy of Extended Treatment Duration with Different Doses of Mesalazine for Mild-to-Moderate Ulcerative Colitis beyond 8 Weeks of Induction PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a novel high-dose mesalazine tablet in mild to moderate active ulcerative colitis: a double-blind, multicentre, randomised trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic significance of endoscopic remission in patients with active ulcerative colitis treated with oral and topical mesalazine: a prospective, multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of oral prolonged-release mesalazine in moderately active ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) -Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]



- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668454#carotegrast-methyl-in-combination-with-mesalazine-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com